![molecular formula C15H13NO2S2 B2724021 N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide CAS No. 2034597-02-7](/img/structure/B2724021.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a bithiophene moiety, and an amide functional group
作用机制
Target of Action
The primary target of the compound N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide interacts with its target, the EGFR, by binding to it . This binding interaction was explored by molecular docking . The binding of the compound to the EGFR inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
The compound N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide affects the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream signaling pathways that are involved in cell growth, proliferation, and differentiation . This disruption can lead to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is the inhibition of cancer cell growth and proliferation . Some of the compound’s derivatives exhibited potent anticancer activities against certain cancer cell lines, such as human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . These compounds showed weak cytotoxic effects on normal cells, suggesting that they may have low toxicity against normal cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille coupling or Suzuki coupling, which use palladium catalysts.
Attachment of the Ethyl Linker: The bithiophene moiety is then functionalized with an ethyl group through alkylation reactions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Amide Bond Formation: Finally, the furan ring is coupled with the bithiophene-ethyl intermediate through an amide bond formation reaction, typically using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
化学反应分析
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
相似化合物的比较
Similar Compounds
Furan-3-carboxamides: Compounds with similar furan and amide structures.
Bithiophene derivatives: Compounds containing the bithiophene moiety.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is unique due to the combination of the furan ring, bithiophene moiety, and ethyl linker, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems or unique properties in materials science applications.
属性
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,4-5,7-10H,3,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDBKLBPJQZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
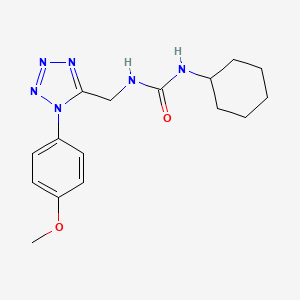
![4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID](/img/structure/B2723940.png)
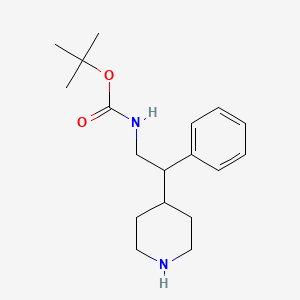
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)
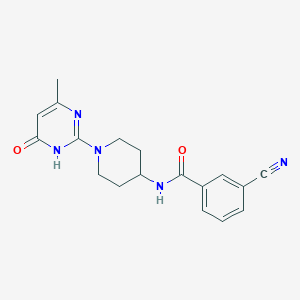
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
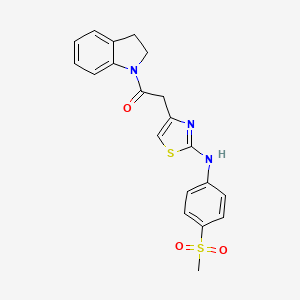
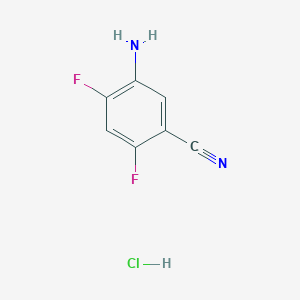
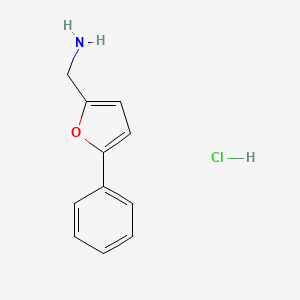
![N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2723957.png)
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)
